molecular formula C20H21NO3 B3315953 5,7-Dimethyl-1-(3-(o-tolyloxy)propyl)indoline-2,3-dione CAS No. 951899-32-4

5,7-Dimethyl-1-(3-(o-tolyloxy)propyl)indoline-2,3-dione

Cat. No.: B3315953
CAS No.: 951899-32-4
M. Wt: 323.4 g/mol
InChI Key: QYNFXWRNAJIPKH-UHFFFAOYSA-N
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Description

5,7-Dimethyl-1-(3-(o-tolyloxy)propyl)indoline-2,3-dione is a synthetic organic compound belonging to the indoline-2,3-dione family. Indoline-2,3-dione derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound features a unique structure with a dimethylated indoline core and a propyl chain linked to an o-tolyloxy group, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-1-(3-(o-tolyloxy)propyl)indoline-2,3-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indoline Core: The indoline core can be synthesized through a cyclization reaction of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

    Attachment of the Propyl Chain: The propyl chain can be introduced via a nucleophilic substitution reaction using a suitable alkyl halide.

    Introduction of the o-Tolyloxy Group: The final step involves the attachment of the o-tolyloxy group through an etherification reaction, typically using an o-tolyl alcohol and a dehydrating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-1-(3-(o-tolyloxy)propyl)indoline-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the indoline-2,3-dione to indoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the propyl chain or the o-tolyloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of indoline derivatives.

    Substitution: Formation of various substituted indoline-2,3-dione derivatives.

Scientific Research Applications

5,7-Dimethyl-1-(3-(o-tolyloxy)propyl)indoline-2,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-1-(3-(o-tolyloxy)propyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular responses.

    Altering Gene Expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

Similar Compounds

    Indoline-2,3-dione: The parent compound with similar core structure but lacking the dimethyl and o-tolyloxy groups.

    5,7-Dimethylindoline-2,3-dione: Similar structure but without the propyl and o-tolyloxy groups.

    1-(3-(o-Tolyloxy)propyl)indoline-2,3-dione: Similar structure but without the dimethyl groups.

Uniqueness

5,7-Dimethyl-1-(3-(o-tolyloxy)propyl)indoline-2,3-dione is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of both dimethyl and o-tolyloxy groups can influence its reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

5,7-dimethyl-1-[3-(2-methylphenoxy)propyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-13-11-15(3)18-16(12-13)19(22)20(23)21(18)9-6-10-24-17-8-5-4-7-14(17)2/h4-5,7-8,11-12H,6,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNFXWRNAJIPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCN2C3=C(C=C(C=C3C(=O)C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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